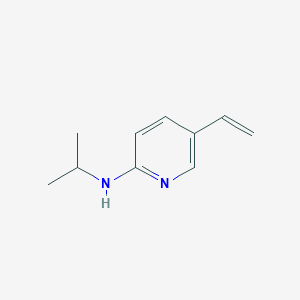

N-isopropyl-5-vinylpyridin-2-amine

Description

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-ethenyl-N-propan-2-ylpyridin-2-amine |

InChI |

InChI=1S/C10H14N2/c1-4-9-5-6-10(11-7-9)12-8(2)3/h4-8H,1H2,2-3H3,(H,11,12) |

InChI Key |

MUOCWJAHCGOHEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amine Derivatives

Key Observations:

Substituent Effects on Reactivity :

- The vinyl group in this compound enhances reactivity toward electrophilic additions or polymerizations compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl or chloro substituents in compounds). These groups reduce ring electron density, favoring nucleophilic substitution .

- Isopropylamine vs. Cyclopropanamine : The bulkier isopropyl group in the target compound may hinder steric interactions in binding assays compared to cyclopropanamine derivatives, which have smaller cyclic substituents .

Physicochemical Properties :

- The vinyl group increases hydrophobicity relative to methoxy-substituted analogs (e.g., Isopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine), which exhibit higher solubility due to polar methoxy groups .

Applications :

- Vinyl-bearing pyridines like this compound are explored in polymer chemistry, whereas trifluoromethyl- or chloro-substituted pyridines () are more common in pharmaceuticals due to enhanced metabolic stability .

Preparation Methods

Temperature and Pressure

Catalyst and Solvent Selection

-

Acid Catalysts : Sulfuric acid improves vinylation efficiency but complicates purification.

-

Polar Solvents : NMP enhances alkylation kinetics but poses challenges in solvent recovery.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Direct Alkylation | Simple setup, scalable | Low regioselectivity, moderate yields |

| Catalytic Amination | High selectivity | Costly catalysts, complex optimization |

| One-Pot Synthesis | Reduced steps, continuous processing | High energy input, side reactions |

Q & A

Q. What strategies are effective in designing analogs with enhanced pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.